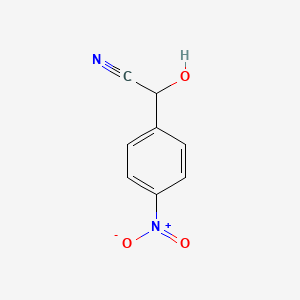

2-Hydroxy-2-(4-nitrophenyl)acetonitrile

CAS No.: 13312-80-6

Cat. No.: VC8230386

Molecular Formula: C8H6N2O3

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13312-80-6 |

|---|---|

| Molecular Formula | C8H6N2O3 |

| Molecular Weight | 178.14 g/mol |

| IUPAC Name | 2-hydroxy-2-(4-nitrophenyl)acetonitrile |

| Standard InChI | InChI=1S/C8H6N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H |

| Standard InChI Key | OVXMNRYLZWZZFE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(C#N)O)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1C(C#N)O)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with a nitro group (-NO) at the para position and a hydroxyl (-OH) group adjacent to a nitrile (-CN) moiety on the adjacent carbon. This arrangement creates a planar geometry, as evidenced by its SMILES notation: \text{C1=CC(=CC=C1C(C#N)O)[N+](=O)[O-]} . The InChIKey identifier confirms its stereochemical uniqueness .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 178.14 g/mol | |

| Exact Mass | 178.038 g/mol | |

| Topological Polar Surface Area | 89.84 Ų | |

| LogP (Octanol-Water) | 1.67 |

The nitro group’s electron-withdrawing nature and the hydroxyl group’s hydrogen-bonding capacity contribute to the compound’s polarity, as reflected in its high polar surface area .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves nitration of phenylacetonitrile derivatives. A common route includes:

-

Nitration: Treatment of 2-hydroxyacetonitrile with nitric acid in the presence of sulfuric acid to introduce the nitro group at the para position.

-

Purification: Recrystallization or column chromatography to isolate the product.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO, HSO, 0–5°C | ~60% |

| Isolation | Ethanol/water recrystallization | >95% purity |

Alternative methods employ palladium-catalyzed hydrogenation for nitro group reduction, though this is less common for this specific compound.

Reactivity and Functional Transformations

Key Reactions

-

Oxidation: The hydroxyl group can be oxidized to a ketone, forming 4-nitrophenylglyoxylic acid under strong oxidizing conditions.

-

Reduction: Catalytic hydrogenation reduces the nitro group to an amine, yielding 2-hydroxy-2-(4-aminophenyl)acetonitrile, a precursor for pharmaceuticals.

-

Nitrile Hydrolysis: Reaction with aqueous acid or base converts the nitrile to a carboxylic acid, producing derivatives like (2s)-Hydroxy(4-nitrophenyl)ethanoic acid.

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor for:

-

Dyes: Nitro groups enhance colorfastness in azo dyes.

-

Pharmaceuticals: Intermediate in synthesizing β-blockers and antipsychotics.

Analytical Chemistry

Used as a chromogenic agent in spectrophotometric assays, where its nitro group facilitates UV-Vis detection at 340 nm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume